molecular formula C19H15ClN2O4 B10772895 (3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile

(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile

Cat. No.: B10772895
M. Wt: 370.8 g/mol
InChI Key: LSWVRWFSRJQEKB-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of compound 13b involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in the original research articles. Industrial production methods for compound 13b would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product .

Chemical Reactions Analysis

Compound 13b undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying potassium ATP channel openers.

    Biology: It has been used in research to understand the role of potassium ATP channels in cellular physiology.

    Medicine: It is being investigated as a potential therapeutic agent for treating urge urinary incontinence and overactive bladder.

Mechanism of Action

Compound 13b is hypothesized to suppress involuntary bladder contractions by reducing potassium ATP channel-induced cell hyperpolarization and cellular excitability of smooth muscle cells. The molecular targets involved include the sulfonylurea receptor 2 (SUR2) and the inwardly rectifying potassium channel subunit (Kir6.2). These channels play a crucial role in regulating cellular excitability and smooth muscle contraction .

Comparison with Similar Compounds

Compound 13b is compared with other potassium ATP channel openers, highlighting its unique properties:

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

(3S,4R)-4-(6-chloro-3-oxo-1,2-benzoxazol-2-yl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C19H15ClN2O4/c1-19(2)17(23)16(13-7-10(9-21)3-6-14(13)25-19)22-18(24)12-5-4-11(20)8-15(12)26-22/h3-8,16-17,23H,1-2H3/t16-,17+/m1/s1

InChI Key

LSWVRWFSRJQEKB-SJORKVTESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C(=O)C4=C(O3)C=C(C=C4)Cl)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(=O)C4=C(O3)C=C(C=C4)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.